

Application Notes and Protocols for Almokalant in Isolated Heart Perfusion Experiments

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Compound of Interest

Compound Name: *Almokalant*

Cat. No.: *B1665250*

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Introduction

Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This characteristic classifies it as a Class III antiarrhythmic agent. Its primary electrophysiological effect is the prolongation of the cardiac action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG). These properties make **Almokalant** a valuable tool for studying cardiac repolarization and for investigating the mechanisms of drug-induced arrhythmias, such as Torsades de Pointes (TdP).

This document provides detailed application notes and protocols for the use of **Almokalant** in isolated heart perfusion experiments, specifically utilizing the Langendorff-perfused rabbit heart model. This ex vivo model allows for the controlled study of **Almokalant**'s direct cardiac effects in the absence of systemic neural and hormonal influences.

Mechanism of Action

Almokalant exerts its effect by binding to the pore-forming α -subunit of the IKr channel (Kv11.1). This binding inhibits the efflux of potassium ions during the repolarization phase (Phase 3) of the cardiac action potential. The reduced outward potassium current leads to a delay in repolarization, manifesting as a prolongation of the action potential duration.

Data Presentation

The following tables summarize the quantitative effects of **Almokalant** on key cardiac electrophysiological parameters as reported in various studies.

Table 1: Concentration-Dependent Effects of **Almokalant** on Action Potential Duration (APD) in Rabbit Ventricular Myocytes

Almokalant Concentration	APD90 Prolongation (%)	Species/Tissue	Reference
50 nM	Significant Prolongation	Rabbit Ventricular Myocytes	[1]
100 nM	~10-15%	Human Volunteers	[2]
150 nM	~10-15%	Human Volunteers	[2]
0.3 µM	Marked Lengthening	Rabbit Purkinje Fibers	[3]

APD90: Action Potential Duration at 90% repolarization.

Table 2: Effects of **Almokalant** on QT Interval

Almokalant Concentration/Dose	QT Interval Prolongation	Experimental Model	Reference
12.8 μ mol (IV bolus)	~20% (QTend)	Healthy Human Volunteers	[4]
116 nM (mean plasma conc.)	20% (MAPD90), 24% (QT) at 100 bpm	Healthy Human Volunteers	[5]
124 nM (mean plasma conc.)	30% (QT) at 120 bpm	Healthy Human Volunteers	[5]
High-rate infusion (5 nmol/kg/min)	QTc from 162 ms to 211 ms	Anesthetized Rabbits	[3]
Low-rate infusion (25 nmol/kg/min)	QTc from 162 ms to 230 ms	Anesthetized Rabbits	[3]

QTc: Corrected QT interval; MAPD90: Monophasic Action Potential Duration at 90% repolarization.

Experimental Protocols

Protocol 1: Preparation of Krebs-Henseleit Perfusion Buffer

The Krebs-Henseleit solution is a widely used physiological buffer for isolated heart perfusion. [6]

Materials:

- Sodium Chloride (NaCl)
- Potassium Chloride (KCl)
- Potassium Phosphate Monobasic (KH₂PO₄)
- Magnesium Sulfate (MgSO₄)

- Sodium Bicarbonate (NaHCO_3)
- Calcium Chloride (CaCl_2)
- D-Glucose
- Ultrapure water
- Carbogen gas (95% O_2 , 5% CO_2)
- pH meter
- Sterile filter (0.22 μm)

Procedure:

- Prepare the following stock solutions in ultrapure water.
- In a clean 1 L beaker, add the following components to 900 mL of ultrapure water while stirring:
 - NaCl: 6.9 g (118 mM)
 - KCl: 0.35 g (4.7 mM)
 - KH_2PO_4 : 0.16 g (1.18 mM)
 - MgSO_4 : 0.29 g (1.19 mM)
 - Glucose: 2.0 g (11.1 mM)
- Once all components are dissolved, add 2.1 g of NaHCO_3 (25 mM) and stir until fully dissolved.
- Slowly add 0.28 g of CaCl_2 (2.5 mM) while stirring to avoid precipitation.
- Adjust the final volume to 1 L with ultrapure water.

- Continuously bubble the solution with carbogen gas (95% O₂, 5% CO₂) for at least 20 minutes to achieve a physiological pH of 7.4.[7]
- Verify the pH with a calibrated pH meter.
- Sterilize the buffer by passing it through a 0.22 µm filter.
- The prepared Krebs-Henseleit solution should be used fresh on the day of the experiment.

Protocol 2: Almokalant Perfusion of an Isolated Rabbit Heart (Langendorff Preparation)

This protocol outlines the procedure for isolating a rabbit heart and perfusing it with **Almokalant** in a Langendorff apparatus.[8][9]

Materials:

- New Zealand White rabbit (2-3 kg)
- Heparin (1000 IU/kg)
- Pentobarbital sodium (anesthetic)
- Krebs-Henseleit buffer (prepared as in Protocol 1), warmed to 37°C and continuously gassed with carbogen.
- Langendorff perfusion system
- Surgical instruments
- Suture thread
- ECG recording equipment
- Data acquisition system
- **Almokalant** stock solution (dissolved in an appropriate vehicle, e.g., DMSO, and then diluted in Krebs-Henseleit buffer)

Procedure:

Heart Isolation and Cannulation:

- Anesthetize the rabbit with pentobarbital sodium.
- Administer heparin intravenously to prevent blood clotting.
- Perform a thoracotomy to expose the heart.
- Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
- Identify the aorta and carefully cannulate it onto the Langendorff apparatus. Ensure no air bubbles are introduced into the coronary circulation.
- Secure the aorta to the cannula with a suture.

Perfusion and Equilibration:

- Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).^{[8][10]}
- The heart should resume beating within a few minutes.
- Allow the heart to equilibrate for a stabilization period of 20-30 minutes. During this time, monitor baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and a pseudo-ECG.

Almokalant Perfusion:

- Following the equilibration period, switch the perfusion to Krebs-Henseleit buffer containing the desired concentration of **Almokalant**.
- Begin with the lowest concentration of **Almokalant** and proceed in a cumulative or sequential manner.

- Perfuse with each concentration for a sufficient duration (e.g., 15-20 minutes) to allow for a steady-state effect to be reached.
- Continuously record all relevant cardiac parameters throughout the drug perfusion period.

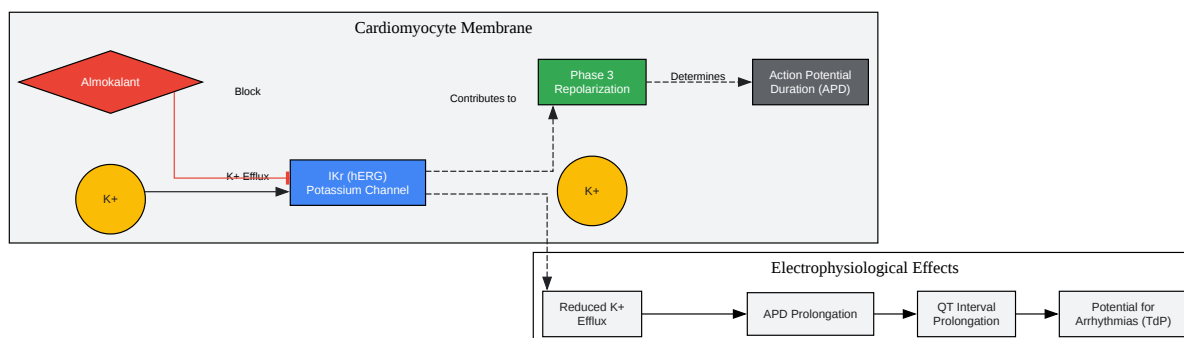
Washout:

- After the highest concentration of **Almokalant** has been tested, switch the perfusion back to the drug-free Krebs-Henseleit buffer.
- Continue the washout perfusion for at least 30 minutes to observe any reversal of the drug's effects.

Data Analysis:

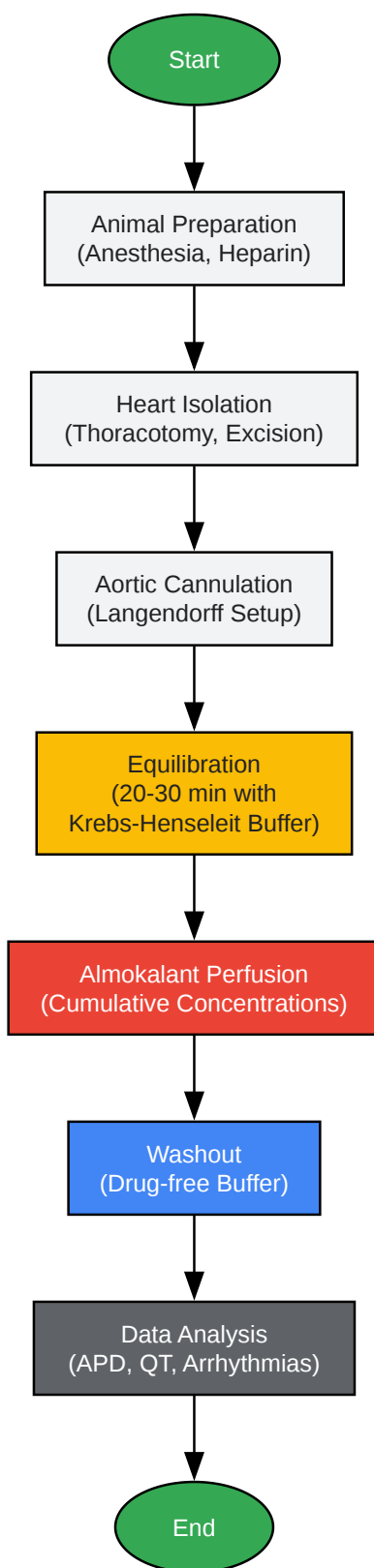
- Analyze the recorded data to determine the effects of **Almokalant** on parameters such as:
 - Action Potential Duration at 90% repolarization (APD90)
 - QT interval
 - Heart Rate
 - Left Ventricular Developed Pressure (LVDP)
 - Occurrence of arrhythmias (e.g., Early Afterdepolarizations, Torsades de Pointes)

Mandatory Visualizations



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Caption: Signaling pathway of **Almokalant**'s action on the IKr potassium channel.



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Caption: Experimental workflow for **Almokalant** perfusion in an isolated rabbit heart.

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